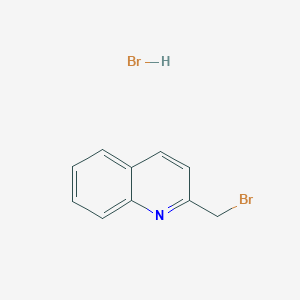
2-(Bromomethyl)quinoline hydrobromide
Overview
Description
2-(Bromomethyl)quinoline hydrobromide is a quinoline derivative . It has a molecular formula of C10H9Br2N and a molecular weight of 302.993 Da .
Synthesis Analysis
Quinoline synthesis involves various methods, including iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Electrophilic intramolecular heterocyclization of 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol by the action of bromine can produce 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro .Molecular Structure Analysis
The linear formula of this compound is C10H8BrN . Its empirical formula is also C10H8BrN .Chemical Reactions Analysis
Quinoline synthesis involves various reactions, including iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Other reactions include the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 222.08 .Scientific Research Applications
Antimicrobial and Antibiofilm Activities
Quinoline derivatives, including structures related to 2-(Bromomethyl)quinoline hydrobromide, have been explored for their antimicrobial properties. Research by Busetti et al. (2010) highlights the potential of 1-alkylquinolinium bromides, which share a quinoline core with this compound, in combating a broad spectrum of microorganisms in both planktonic and biofilm modes of growth. This indicates a promising avenue for the development of new antibacterial and antifungal agents (Busetti et al., 2010).
Synthesis of Quinoline Derivatives
Avetisyan et al. (2007) described the synthesis of 2-bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]-quinoline hydrobromide, showcasing the utility of this compound as a precursor for synthesizing structurally complex quinoline derivatives. This work demonstrates the compound's role in facilitating diverse chemical transformations, leading to the creation of molecules with potential biological activity (Avetisyan, Aleksanyan, & Sargsyan, 2007).
Corrosion Inhibition
Quinoline derivatives have been investigated for their corrosion inhibition properties. Li et al. (2015) synthesized quinoline quaternary ammonium salts, including 1-benzylquinoline bromide, and demonstrated their efficacy in protecting mild steel from corrosion in acidic solutions. This research suggests the potential of this compound analogs in developing new corrosion inhibitors for industrial applications (Bai Li et al., 2015).
Cancer Drug Discovery
Quinoline and its derivatives have been identified as significant scaffolds in cancer drug discovery. Solomon and Lee (2011) reviewed the anticancer activities of quinoline-based compounds, highlighting their effectiveness across various modes of action, including the inhibition of tyrosine kinases and tubulin polymerization. This positions this compound as a valuable starting material for synthesizing novel anticancer agents (Solomon & Lee, 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
Bromomethylquinoline compounds are often used in organic synthesis, particularly in the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide using a palladium catalyst . The bromomethyl group in 2-(Bromomethyl)quinoline hydrobromide could potentially undergo such a reaction, but further studies are needed to confirm this.
Biochemical Pathways
As mentioned earlier, bromomethylquinoline compounds can participate in Suzuki–Miyaura cross-coupling reactions , which could potentially affect various biochemical pathways depending on the specific targets of the compound.
Properties
IUPAC Name |
2-(bromomethyl)quinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCAMMGJTSBUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736056 | |
| Record name | 2-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213337-42-9 | |
| Record name | 2-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


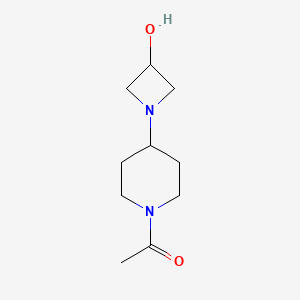
![7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol](/img/structure/B1532707.png)

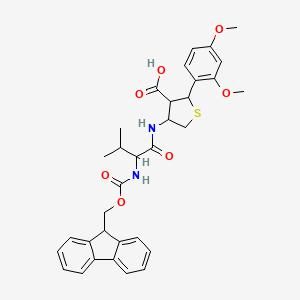
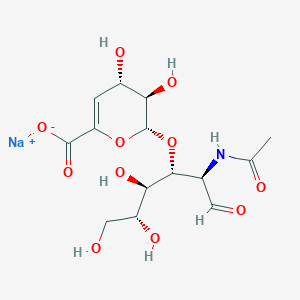
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime](/img/structure/B1532711.png)
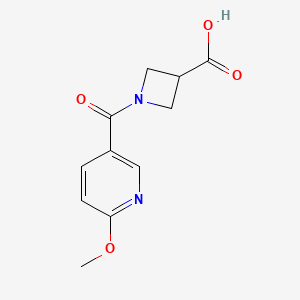

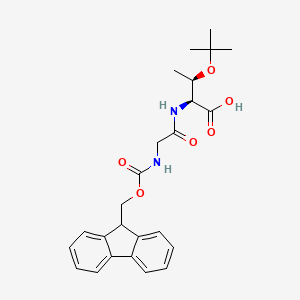
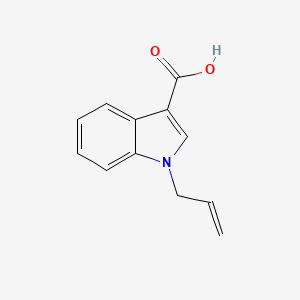
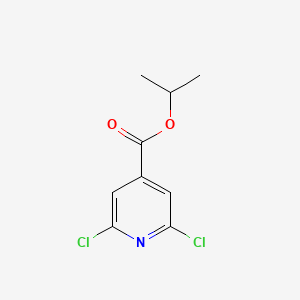
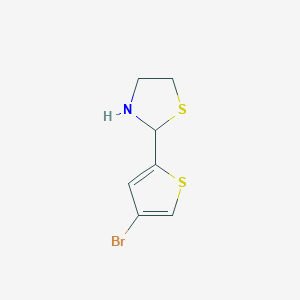
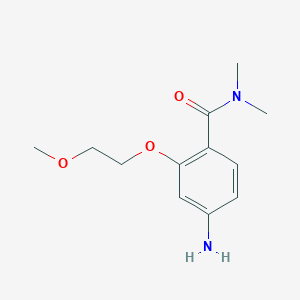
![1-{[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1532727.png)
